![molecular formula C6H10N2O B2900492 (1,5-Dimethyl-1H-imidazol-2-yl)methanol CAS No. 709674-63-5](/img/structure/B2900492.png)
(1,5-Dimethyl-1H-imidazol-2-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(1,5-Dimethyl-1H-imidazol-2-yl)methanol” is a type of organic compound that belongs to the class of imidazoles . Imidazoles are an important heterocyclic structural motif in functional molecules and are utilized in a diverse range of applications .
Synthesis Analysis
Imidazoles can be synthesized through various methods. One of the common methods involves the cyclization of amido-nitriles . The reaction conditions are mild enough for the inclusion of a variety of functional groups including aryl halides as well as aromatic and saturated heterocycles . This reaction is reported to proceed via nickel-catalyzed addition to nitrile, which followed by proto-demetallation, tautomerization, and dehydrative cyclization .Chemical Reactions Analysis
Imidazoles are key components to functional molecules that are used in a variety of everyday applications. An emphasis has been placed on the bonds constructed during the formation of the imidazole . The utility of these methodologies based around the functional group compatibility of the process and resultant substitution patterns around the ring are described .Mechanism of Action
Target of Action
Imidazole, the core structure of (1,5-Dimethyl-1H-imidazol-2-yl)methanol, is known to interact with a broad range of biological targets
Mode of Action
Imidazole derivatives are known to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . The specific interaction of this compound with its targets and the resulting changes would require further investigation.
Biochemical Pathways
Imidazole derivatives are known to interact with various biochemical pathways due to their broad range of biological activities
Result of Action
Imidazole derivatives are known to exhibit a wide range of biological activities . The specific effects of this compound would require further investigation.
Advantages and Limitations for Lab Experiments
(1,5-Dimethyl-1H-imidazol-2-yl)methanol has several advantages for lab experiments. It is a stable compound that can be easily synthesized with high yield. This compound is also relatively inexpensive, making it a cost-effective option for research. However, this compound has some limitations. It is a relatively new compound, and its properties and applications are still being studied. Additionally, this compound has low solubility in water, which can limit its use in certain experiments.
Future Directions
There are several future directions for research on (1,5-Dimethyl-1H-imidazol-2-yl)methanol. One potential area of research is the development of this compound-based drugs for the treatment of cognitive disorders such as Alzheimer's disease. Additionally, research can be conducted on the use of this compound as a potential therapeutic agent for various diseases such as cancer and diabetes. Further studies can also be conducted to understand the mechanism of action of this compound and its effects on the body.
Conclusion:
In conclusion, this compound is a chemical compound that has various scientific research applications. Its unique properties make it a promising compound for the development of new drugs and therapies. While there is still much to learn about this compound, the current research suggests that it has significant potential for future use in various fields.
Synthesis Methods
The synthesis of (1,5-Dimethyl-1H-imidazol-2-yl)methanol can be achieved through various methods. One of the most commonly used methods is the reaction of 2-methylimidazole with formaldehyde in the presence of a catalyst such as zinc chloride. This reaction yields this compound as the main product with a yield of up to 90%. Other methods include the reaction of 2-methylimidazole with paraformaldehyde and the reaction of 2-methylimidazole with formalin in the presence of a base such as sodium hydroxide.
Scientific Research Applications
(1,5-Dimethyl-1H-imidazol-2-yl)methanol has various scientific research applications due to its unique properties. One of the most significant applications of this compound is in the field of organic synthesis. This compound can be used as a reagent for the synthesis of various organic compounds such as imidazoles, pyrimidines, and purines. This compound can also be used as a building block for the synthesis of various pharmaceuticals.
Safety and Hazards
properties
IUPAC Name |
(1,5-dimethylimidazol-2-yl)methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O/c1-5-3-7-6(4-9)8(5)2/h3,9H,4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJHATSCXXDIEIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N1C)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.